![molecular formula C20H21N3O5S B7479578 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, commonly known as BMS-582949, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound was originally discovered by Bristol-Myers Squibb and has been shown to have promising results in preclinical and clinical trials.
Mécanisme D'action
BMS-582949 works by selectively inhibiting the p38α MAPK, which is involved in the production of pro-inflammatory cytokines. By inhibiting this pathway, BMS-582949 reduces inflammation and immune response, which can lead to the alleviation of symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have potent anti-inflammatory effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. The compound has also been shown to reduce the recruitment of inflammatory cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BMS-582949 is its selectivity for the p38α MAPK pathway, which reduces the risk of off-target effects. However, one of the limitations of the compound is its relatively short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several potential future directions for the study of BMS-582949. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and psoriasis. The compound may also have potential in the treatment of cancer, as the p38α MAPK pathway has been shown to be involved in tumor progression. Additionally, further research may be conducted to optimize the pharmacokinetic properties of the compound, such as its half-life and bioavailability.
Méthodes De Synthèse
The synthesis of BMS-582949 involves several steps, starting with the reaction of 4-methoxybenzyl bromide with sodium hydride to form the corresponding carbanion. This carbanion is then reacted with N-(5-methyl-1,2-oxazol-3-yl)acetamide to form the intermediate compound. The final step involves the reaction of the intermediate with benzylsulfonyl chloride to form the desired product.
Applications De Recherche Scientifique
BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent and selective activity against the p38α mitogen-activated protein kinase (MAPK), which is involved in inflammation and immune response. The compound has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-15-12-19(22-28-15)21-20(24)14-23(13-16-6-4-3-5-7-16)29(25,26)18-10-8-17(27-2)9-11-18/h3-12H,13-14H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMABIMFXHWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.